molecular formula C12H15O3- B14745994 2-(4-Butoxyphenyl)acetate

2-(4-Butoxyphenyl)acetate

Cat. No.: B14745994
M. Wt: 207.25 g/mol
InChI Key: KLJMYYFCWBVKEE-UHFFFAOYSA-M
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Description

2-(4-Butoxyphenyl)acetate is an organic compound with the molecular formula C14H20O3. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a butoxy group at the para position. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxyphenyl)acetate typically involves the esterification of 4-butoxyphenylacetic acid. One common method is the reaction of 4-butoxyphenylacetic acid with an alcohol (such as ethanol or methanol) in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 4-Butoxybenzoic acid.

    Reduction: 2-(4-Butoxyphenyl)ethanol.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-(4-Butoxyphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-(4-Butoxyphenyl)acetate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 2-(4-Butoxyphenyl)acetate
  • Methyl this compound
  • Ethyl this compound

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H15O3-

Molecular Weight

207.25 g/mol

IUPAC Name

2-(4-butoxyphenyl)acetate

InChI

InChI=1S/C12H16O3/c1-2-3-8-15-11-6-4-10(5-7-11)9-12(13)14/h4-7H,2-3,8-9H2,1H3,(H,13,14)/p-1

InChI Key

KLJMYYFCWBVKEE-UHFFFAOYSA-M

Canonical SMILES

CCCCOC1=CC=C(C=C1)CC(=O)[O-]

Origin of Product

United States

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